The compound is synthesized through various methods involving boronic acid chemistry, specifically utilizing reactions that incorporate pyridine derivatives and trifluoromethoxy groups. Its classification falls under organoboron compounds, which are integral to synthetic organic chemistry due to their unique reactivity and ability to participate in various chemical transformations.
The synthesis of [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid can be accomplished through several routes. One effective method involves the Petasis borono-Mannich reaction, which combines an amine, an aldehyde, and a boronic acid in a multicomponent reaction.
Method Details:
For instance, initial tests indicated that using HFIP increased the conversion rates significantly compared to other solvents like dichloromethane or ethanol, achieving up to 63% conversion in one hour .
The molecular structure of [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid can be described as follows:
Nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the chemical environment of hydrogen atoms in this compound, revealing shifts that correspond to the different functional groups present .
[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid participates in several key chemical reactions:
The mechanism by which [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid acts primarily revolves around its role in cross-coupling reactions:
The applications of [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid are diverse:
This boronic acid derivative serves as a pivotal Suzuki-Miyaura cross-coupling partner, enabling the construction of biaryl architectures prevalent in pharmaceutical agents. The boronic acid group (-B(OH)₂) undergoes palladium-catalyzed coupling with aryl halides under conditions typically involving Pd(PPh₃)₄ catalyst, bases (Na₂CO₃ or K₃PO₄), and 1,4-dioxane/water solvent systems [2]. Its structural complexity allows direct incorporation of three pharmacophoric elements:
Notably, the compound features in patents (e.g., WO2016160938A1, WO2021013864A1) as a synthetic intermediate for TRPV3 modulators and kinase inhibitors targeting cancers and inflammatory disorders [3] [7]. Its utility extends to generating molecular fragments for DNA-encoded libraries, leveraging the orthogonal reactivity of its functional groups.
Application Context | Reaction Conditions | Target Pharmacophore | |
---|---|---|---|
TRPV3 Modulators (WO2016160938A1) | Pd-catalyzed, aqueous dioxane, K₃PO₄ | N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides | |
Kinase Inhibitors (WO2021013864A1) | Suzuki coupling, DMF/water, 80°C | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines | |
Antibacterial Agents | Pd(OAc)₂/XPhos, ethanol/water | Fluoroquinolone-boronic acid hybrids | [3] [4] [7] |
The juxtaposition of pyridinylmethoxy (-OCH₂C₅H₄N) and trifluoromethoxy (-OCF₃) groups creates a polarized electronic environment that significantly modulates the boronic acid’s reactivity:
These features collectively enhance the compound’s utility in reactions requiring chemoselectivity, such as sequential cross-couplings where the boronic acid must remain inert to certain transformations.
The compound’s physicochemical behavior diverges significantly from simpler boronic acids due to its hybrid substituents:
Ortho-F derivative: pKa 7.85–7.89 [4]The higher pKa of the ortho-OCF₃ compound versus ortho-F arises from the inability of -OCF₃ to form stabilizing B-O-H···F hydrogen bonds, unlike fluorine. Steric inhibition dominates over the weak electron-withdrawing effect.
Solid-State Behavior: Crystallographic studies of related compounds reveal that ortho-OCF₃ boronic acids form hydrogen-bonded dimers, with additional weak B-O-H···OCF₃ interactions (distance ~2.5 Å). This intramolecular bonding is weaker than in ortho-methoxy analogues (B-O-H···OCH₃ distance ~2.0 Å) due to reduced oxygen basicity in -OCF₃ [4].
Antibacterial Activity Context: While not directly tested for this compound, para-(trifluoromethoxy)phenylboronic acids exhibit enhanced activity against E. coli and B. cereus compared to non-fluorinated analogues. Docking studies indicate the -OCF₃ group improves binding to bacterial leucyl-tRNA synthetase (LeuRS) via hydrophobic cavity interactions [4].
Table 3: Substituent Effects on Boronic Acid Properties
Substituent | Position | pKa | Key Structural Feature | |
---|---|---|---|---|
-OCF₃ | ortho | 9.49 | Weak B-OH···OCF₃ H-bond, steric inhibition | |
-OCF₃ | meta | 7.79 | Enhanced acidity via inductive effect | |
-OCH₃ | ortho | 9.31 | Strong B-OH···OCH₃ H-bond (2.0 Å) | |
-F | ortho | 7.85 | Strong B-OH···F H-bond (1.9 Å) | |
-CF₃ | ortho | 9.45 | Steric inhibition dominates | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: